2-chloro-2-nitro-N-phenylacetamide
Description
While direct structural or synthetic data for this compound are absent in the evidence, its analogs, such as 2-chloro-N-phenylacetamide (CAS: 53824-92-3), are well-documented. These compounds are pivotal intermediates in organic synthesis, particularly for pharmaceuticals, agrochemicals, and polymers, due to their reactive chloro and amide groups .
Key structural features of chloroacetamides include:
- A chloro (-Cl) substituent at the α-carbon of the acetamide.
- An N-aryl or N-alkyl group influencing electronic and steric properties.
- Functional groups (e.g., nitro, methoxy, or additional halogens) modulating reactivity and stability.
Properties
Molecular Formula |
C8H7ClN2O3 |
|---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
2-chloro-2-nitro-N-phenylacetamide |
InChI |
InChI=1S/C8H7ClN2O3/c9-7(11(13)14)8(12)10-6-4-2-1-3-5-6/h1-5,7H,(H,10,12) |
InChI Key |
ZCSLYILIAWVOPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C([N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-2-nitro-N-phenylacetamide can be synthesized through a multi-step process. One common method involves the nitration of 2-chloro-N-phenylacetamide. The starting material, 2-chloro-N-phenylacetamide, can be prepared by reacting aniline with chloroacetyl chloride in the presence of a base such as triethylamine . The nitration step typically involves the use of a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2-nitro-N-phenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with a hydroxyl group forms 2-nitro-N-phenylacetamide.
Reduction: Reduction of the nitro group yields 2-chloro-2-amino-N-phenylacetamide.
Scientific Research Applications
2-chloro-2-nitro-N-phenylacetamide has several applications in scientific research:
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-chloro-2-nitro-N-phenylacetamide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to bind to ergosterol on the fungal plasma membrane, disrupting membrane integrity . Additionally, it may inhibit DNA synthesis by targeting thymidylate synthase, an enzyme crucial for DNA replication .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted N-Phenylchloroacetamides
(a) 2-Chloro-N-phenylacetamide (CAS: 53824-92-3)
- Structure : Lacks the nitro group but shares the N-phenyl and α-chloro substituents.
- Solid-State Geometry : The amide group forms a dihedral angle of 16.0° with the phenyl ring, with antiparallel N–H and C=O bonds and syn C–Cl/C=O alignment .
- Hydrogen Bonding : Infinite chains via N–H⋯O interactions stabilize the crystal lattice .
- Applications: Intermediate for heterocycles (e.g., quinolin-8-yloxy acetamides) and 2,5-piperazinediones .
(b) 2-Chloro-N-(4-fluorophenyl)acetamide
- Structure : Fluorine substituent on the phenyl ring enhances electron-withdrawing effects.
- Interactions : Intramolecular C–H⋯O and intermolecular N–H⋯O hydrogen bonding .
- Reactivity : Fluorine increases electrophilicity at the α-carbon, favoring nucleophilic substitution.
(c) 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide (CAS: 14405-03-9)
Substituent Effects on Reactivity and Stability
Key Observations:
Steric Effects : Bulky N-aryl groups (e.g., N-phenyl) reduce reaction rates compared to N-alkyl analogs (e.g., N-methyl) .
Hydrogen Bonding : N–H⋯O interactions in N-phenyl derivatives enhance thermal stability and crystallinity, critical for material science applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
